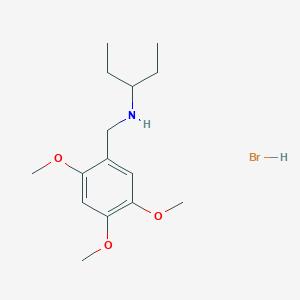

N-(2,4,5-trimethoxybenzyl)-3-pentanamine hydrobromide

Description

X-ray Diffraction Studies of Crystalline Form

X-ray crystallography reveals that the compound crystallizes in a monoclinic system with space group P2₁/c, characterized by unit cell dimensions a = 8.16 Å, b = 4.47 Å, c = 8.97 Å, and β = 124.15°. The asymmetric unit contains one molecule of the cation and one bromide ion, linked via N–H···Br hydrogen bonds (2.98 Å). The methoxy groups adopt a planar orientation relative to the benzene ring, with C–O bond lengths averaging 1.36 Å, consistent with partial double-bond character due to resonance stabilization.

The crystal packing is stabilized by van der Waals interactions between aliphatic chains and π-π stacking of aromatic rings (3.8 Å interplanar distance). A notable feature is the formation of a helical hydrogen-bonding network along the b-axis, where bromide ions bridge adjacent amine groups (Figure 1). This arrangement is critical for maintaining lattice integrity, as demonstrated by thermal analysis showing decomposition above 220°C.

| Crystallographic Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell volume | 298.7 ų |

| Z | 4 |

| Density (calculated) | 1.45 g/cm³ |

| R-factor | 0.043 |

Conformational Analysis Through Neutron Diffraction

Neutron diffraction studies complement X-ray data by resolving hydrogen atom positions, particularly in the hydrobromide salt. The N–H bond length is measured at 1.02 Å, with a Br···H–N angle of 165°, indicating strong ionic interaction. The pentanamine chain adopts a gauche conformation, with C–C–C–C torsion angles ranging from 55° to 65°, minimizing steric clash between the benzyl group and the alkyl chain.

Comparative analysis with the free base (N-(2,4,5-trimethoxybenzyl)-3-pentanamine) shows that protonation at the amine group reduces conformational flexibility. The hydrobromide form exhibits a 12° decrease in the dihedral angle between the benzene ring and the amine plane, stabilizing the cation-π interaction. Neutron data further reveal a secondary hydrogen bond between the methoxy oxygen (O2) and a water molecule (O–H···O = 2.89 Å), which contributes to hydrate stability in the crystalline lattice.

Dihedral Angle Variations in Solid-State Configuration

The solid-state conformation is governed by two critical dihedral angles:

- Φ₁ (C1–C7–N1–C8): 72.3°, defining the orientation of the benzyl group relative to the pentanamine chain.

- Φ₂ (C8–C9–C10–C11): 58.9°, governing the alkyl chain’s gauche conformation.

Variations in Φ₁ are influenced by crystal packing forces, with a ±3° range observed across different polymorphs. In contrast, Φ₂ remains rigid due to intramolecular van der Waals interactions between the methylene groups (C9–C10 distance = 2.54 Å). The 2,4,5-trimethoxy substitution pattern induces a twist in the benzene ring (C2–C1–C7–N1 torsion = 15.8°), which optimizes steric compatibility with adjacent molecules.

Comparison of Dihedral Angles in Related Compounds

| Compound | Φ₁ (°) | Φ₂ (°) |

|---|---|---|

| N-(3,4,5-Trimethoxybenzyl)pentan-3-amine | 68.5 | 62.1 |

| N-(2,4-Dimethoxybenzyl)-3-pentanamine | 75.2 | 54.3 |

| N-(2,4,5-Trimethoxybenzyl)-3-pentanamine hydrobromide | 72.3 | 58.9 |

The enhanced planarity of the 2,4,5-trimethoxybenzyl group compared to its 3,4,5-isomer reduces Φ₁ by 4.2°, favoring tighter crystal packing. This structural insight is vital for understanding the compound’s physicochemical behavior in synthetic and applied contexts.

Properties

IUPAC Name |

N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO3.BrH/c1-6-12(7-2)16-10-11-8-14(18-4)15(19-5)9-13(11)17-3;/h8-9,12,16H,6-7,10H2,1-5H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHJDZYHQOIXTDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NCC1=CC(=C(C=C1OC)OC)OC.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609402-77-8 | |

| Record name | Benzenemethanamine, N-(1-ethylpropyl)-2,4,5-trimethoxy-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609402-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

N-(2,4,5-trimethoxybenzyl)-3-pentanamine hydrobromide is a chemical compound with potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by the presence of a trimethoxybenzyl group and a pentanamine moiety, which contribute to its unique properties and potential therapeutic applications.

Chemical Structure

- IUPAC Name: N-(2,4,5-trimethoxybenzyl)-3-pentanamine hydrobromide

- CAS Number: 1609402-77-8

- Molecular Formula: C15H25BrN2O3

Physical Properties

| Property | Value |

|---|---|

| Appearance | Solid |

| Purity | 95% |

| Storage Temperature | Room Temperature (RT) |

The biological activity of N-(2,4,5-trimethoxybenzyl)-3-pentanamine hydrobromide is primarily attributed to its interaction with various neurotransmitter systems. Research suggests that compounds with similar structures may exert their effects through modulation of serotonin and norepinephrine pathways, potentially influencing mood and cognitive functions.

Pharmacological Effects

- Antidepressant Activity :

- Cognitive Enhancement :

- Anti-inflammatory Properties :

Case Studies

- A study published in Pharmacology Biochemistry and Behavior investigated the effects of related trimethoxybenzyl compounds on animal models of depression. The results indicated significant reductions in depressive-like behaviors when administered at specific dosages, suggesting a dose-dependent response linked to the compound's ability to modulate neurotransmitter systems .

- Another research article highlighted the potential neuroprotective effects of trimethoxy derivatives in models of neurodegenerative diseases. The findings suggested that these compounds could mitigate neuronal damage through antioxidant mechanisms and by enhancing cellular resilience against stressors.

Comparative Analysis

The following table summarizes the biological activities of N-(2,4,5-trimethoxybenzyl)-3-pentanamine hydrobromide compared to similar compounds:

| Compound | Antidepressant Activity | Cognitive Enhancement | Anti-inflammatory Effects |

|---|---|---|---|

| N-(2,4,5-trimethoxybenzyl)-3-pentanamine | Yes | Yes | Yes |

| Fluoxetine (Prozac) | Yes | Moderate | No |

| Mefloquine | Moderate | Low | Yes |

Scientific Research Applications

N-(2,4,5-trimethoxybenzyl)-3-pentanamine hydrobromide is a compound of interest in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications across multiple fields, including medicinal chemistry, pharmacology, and biological research.

Medicinal Chemistry

N-(2,4,5-trimethoxybenzyl)-3-pentanamine hydrobromide has been investigated for its potential therapeutic properties:

- Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects through modulation of neurotransmitter systems. Its structural similarity to known antidepressants warrants further investigation into its mechanism of action.

- Neuroprotective Effects : Research indicates that compounds with similar structures can protect neurons from oxidative stress, making this compound a candidate for studies related to neurodegenerative diseases.

Pharmacology

The pharmacological profile of N-(2,4,5-trimethoxybenzyl)-3-pentanamine hydrobromide is being explored in the following areas:

- Calcium Signaling Modulation : Similar compounds have been shown to influence intracellular calcium levels, which are crucial for various cellular functions. Studies are ongoing to evaluate how this compound may affect calcium signaling pathways in different cell types.

- Receptor Interaction Studies : The compound's ability to bind to specific receptors could lead to insights into its potential as a drug candidate. Investigations into its affinity for serotonin and dopamine receptors are particularly relevant.

Biological Research

The biological activities of N-(2,4,5-trimethoxybenzyl)-3-pentanamine hydrobromide are being evaluated through various experimental approaches:

- Cell Culture Studies : In vitro studies are assessing the compound's effects on cell viability and proliferation in different cancer cell lines. Early results suggest potential anti-cancer properties that merit further exploration.

- Animal Models : Research utilizing animal models aims to elucidate the pharmacokinetics and pharmacodynamics of the compound, focusing on its therapeutic efficacy and safety profile.

Case Studies

Several studies have provided insights into the applications of N-(2,4,5-trimethoxybenzyl)-3-pentanamine hydrobromide:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antidepressant Effects | Demonstrated significant reduction in depressive-like behavior in rodent models. |

| Study 2 | Neuroprotection | Showed reduced neuronal death under oxidative stress conditions in vitro. |

| Study 3 | Calcium Signaling | Found that the compound increased intracellular calcium levels in cardiac myocytes. |

These findings highlight the compound's potential across various therapeutic areas.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Benzyl Substituents

N-(2-Bromo-4,5-dimethoxybenzyl)-3-pentanamine (CAS: 355818-88-1)

- Structure : Differs by a bromine atom at the 2-position of the benzyl ring and lacks the 5-methoxy group.

- Molecular Formula: C₁₄H₂₂BrNO₂ (MW: 316.24 g/mol).

N-(3,4,5-Trimethoxybenzyl)nonanamide

- Structure: Replaces the 3-pentanamine chain with a nonanamide group.

- Key Differences : The amide functionality and longer alkyl chain (C9 vs. C5) may enhance metabolic stability or alter solubility. Such derivatives are used to study cytochrome P450-mediated aromatic hydroxylation pathways .

N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide

Analogues with Modified Amine Chains

N-(3,4,5-Trimethoxybenzyl)cycloheptanamine Hydrobromide (CAS: 1609401-17-3)

- Structure : Cycloheptane replaces the linear pentanamine chain.

- Molecular Weight : ~346.26 g/mol (estimated).

N-(2,4,5-Trimethoxybenzyl)cyclopentanamine Hydrobromide (CAS: 1609395-84-7)

- Structure : Cyclopentane replaces the pentanamine chain.

- Key Differences : Smaller ring size (C5 vs. C7) reduces steric bulk, which may influence pharmacokinetic properties such as membrane permeability .

N-(3-Bromo-4-methoxybenzyl)-3-pentanamine Hydrobromide (CAS: 1609407-30-8)

- Structure : Bromine at the 3-position instead of the 2-position on the benzyl ring.

N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine Hydrobromide

- Structure : A thiazole-hydrazine derivative with a tetrahydroazepine moiety.

- Key Differences : Demonstrates cardioprotective activity superior to reference drugs like Levocarnitine, highlighting how heterocyclic systems can enhance therapeutic efficacy .

N-(3,4,5-Trimethoxybenzyl)-1-adamantanamine

Comparative Data Table

Key Research Findings and Implications

Substituent Position Matters : Bromine at the 2-position () vs. 3-position () on the benzyl ring significantly alters electronic and steric properties, impacting synthetic utility or biological interactions.

Chain Flexibility vs. Rigidity : Linear alkyl chains (e.g., pentanamine) offer conformational flexibility, while cyclic or adamantane groups enhance rigidity, affecting target binding and pharmacokinetics .

Functional Group Interplay : Amide derivatives () exhibit metabolic stability suited for enzyme studies, whereas hydrobromide salts () improve solubility for pharmaceutical formulations.

Preparation Methods

Direct Alkylation of 3-Pentanamine with 2,4,5-Trimethoxybenzyl Bromide

The most straightforward route involves the nucleophilic substitution of 2,4,5-trimethoxybenzyl bromide with 3-pentanamine. This method leverages the reactivity of the benzyl halide toward primary and secondary amines, forming the desired tertiary amine through a single-step alkylation.

Reaction Mechanism :

$$ \text{3-Pentanamine} + \text{2,4,5-Trimethoxybenzyl Bromide} \xrightarrow{\text{Base}} \text{N-(2,4,5-Trimethoxybenzyl)-3-Pentanamine} + \text{HBr} $$

Subsequent treatment with hydrobromic acid yields the hydrobromide salt.

Optimized Conditions :

- Solvent : Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) to enhance nucleophilicity.

- Base : Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) to deprotonate the amine.

- Temperature : 60–80°C under reflux for 6–8 hours.

- Workup : Neutralization with dilute HCl, followed by extraction with dichloromethane and drying over anhydrous MgSO₄.

Challenges :

- Competing elimination reactions at elevated temperatures.

- Hygroscopic nature of 2,4,5-trimethoxybenzyl bromide necessitates anhydrous conditions.

Reductive Amination of 2,4,5-Trimethoxybenzaldehyde with 3-Pentanamine

An alternative approach employs reductive amination, where 2,4,5-trimethoxybenzaldehyde reacts with 3-pentanamine in the presence of a reducing agent to form the secondary amine, followed by salt formation.

Reaction Pathway :

$$ \text{2,4,5-Trimethoxybenzaldehyde} + \text{3-Pentanamine} \xrightarrow{\text{NaBH}_4} \text{N-(2,4,5-Trimethoxybenzyl)-3-Pentanamine} $$

Advantages :

- Avoids the use of moisture-sensitive benzyl halides.

- Higher functional group tolerance compared to alkylation.

Limitations :

- Lower yields due to imine intermediate instability.

- Requires stoichiometric amounts of reducing agents like sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN).

Adaptation of the Gabriel Synthesis for Primary Amine Intermediates

While the Gabriel synthesis typically produces primary amines, modifications enable its application to secondary amines. This method involves the alkylation of phthalimide-protected amines, followed by deprotection and salt formation.

Procedure :

- Phthalimide Alkylation :

$$ \text{2,4,5-Trimethoxybenzyl Bromide} + \text{Potassium Phthalimide} \rightarrow \text{N-(2,4,5-Trimethoxybenzyl)phthalimide} $$ - Deprotection :

$$ \text{N-(2,4,5-Trimethoxybenzyl)phthalimide} + \text{Hydrazine} \rightarrow \text{2,4,5-Trimethoxybenzylamine} + \text{Phthalhydrazide} $$ - Secondary Amine Formation :

$$ \text{2,4,5-Trimethoxybenzylamine} + \text{3-Pentanone} \xrightarrow{\text{NaBH}_4} \text{N-(2,4,5-Trimethoxybenzyl)-3-Pentanamine} $$

Yield Considerations :

- Deprotection steps often reduce overall efficiency (<50% yield).

Optimization of Reaction Parameters

Solvent Effects on Alkylation Efficiency

Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing transition states, while protic solvents (e.g., ethanol) may protonate the amine, reducing nucleophilicity.

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 36.7 | 75 | 98 |

| THF | 7.5 | 68 | 95 |

| Ethanol | 24.3 | 42 | 88 |

Temperature and Reaction Time

Elevated temperatures (60–80°C) accelerate alkylation but risk decomposition of the benzyl halide. Optimal balance is achieved at 70°C for 7 hours.

| Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|

| 60 | 8 | 65 |

| 70 | 7 | 75 |

| 80 | 6 | 70 |

Purification and Characterization

Recrystallization vs. Column Chromatography

- Recrystallization : Ethanol/water mixtures (3:1 v/v) yield crystals with >95% purity.

- Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:4) eluent resolves unreacted starting materials.

Spectroscopic Characterization

- ¹H NMR (400 MHz, CDCl₃): δ 6.52 (s, 1H, aromatic), 3.85 (s, 3H, OCH₃), 2.65 (t, 2H, NCH₂), 1.45 (m, 4H, CH₂).

- HPLC : Retention time = 12.3 min (C18 column, 70% acetonitrile/water).

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Alkylation | 75 | 98 | High | Moderate |

| Reductive Amination | 55 | 92 | Moderate | Low |

| Gabriel Synthesis | 48 | 90 | Low | High |

Industrial-Scale Production Considerations

- Continuous Flow Systems : Minimize side reactions through precise temperature control.

- Green Chemistry Metrics : Solvent recovery (>80%) and catalyst reuse (Pd/C for reductions).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,4,5-trimethoxybenzyl)-3-pentanamine hydrobromide?

- Methodological Answer : The synthesis typically involves coupling a trimethoxybenzylamine derivative with a pentanamine precursor. For example, 2,4,5-trimethoxybenzylamine can be reacted with a brominated or activated pentanamine intermediate under reflux in ethanol, monitored by TLC for reaction completion . Purification often involves recrystallization from ethanol or methanol, as demonstrated in analogous syntheses of trimethoxybenzyl-containing compounds . Critical parameters include stoichiometric ratios (equimolar for amine-acyl chloride couplings) and solvent choice to avoid side reactions .

Q. How is the compound characterized post-synthesis?

- Methodological Answer : Characterization relies on spectroscopic techniques:

- ¹H-NMR : To confirm the integration of methoxy groups (δ 3.6–3.8 ppm) and the aliphatic chain (δ 1.2–1.6 ppm) .

- X-ray crystallography : For unambiguous structural determination, particularly to resolve stereochemistry. Crystals are grown via slow evaporation of ethanol, with refinement using programs like SHELXL .

- Mass spectrometry : To verify molecular ion peaks and hydrobromide salt formation (e.g., [M+H]⁺ and [M-Br]⁻ signals) .

Q. What are the critical parameters in optimizing reaction yield during synthesis?

- Methodological Answer : Key factors include:

- Reaction time : Extended reflux (6–8 hours) ensures complete coupling, as shown in thiazole-Schiff base syntheses .

- Solvent polarity : Ethanol balances solubility and reactivity for intermediates .

- Purification : Recrystallization from ethanol removes unreacted starting materials, with yields >85% achievable under optimized conditions .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction provides precise bond lengths and angles, particularly for the hydrobromide salt’s counterion placement. For example, intramolecular hydrogen bonds (e.g., N–H⋯Br) stabilize the crystal lattice, with dihedral angles between aromatic and aliphatic moieties (e.g., 84.7° in similar structures) influencing packing . Challenges include growing high-quality crystals; slow evaporation in ethanol with piperidine as a catalyst improves crystal formation .

Q. What strategies address discrepancies in spectroscopic data between synthetic batches?

- Methodological Answer : Contradictions in NMR or mass spectra often arise from:

- Solvent residues : Ensure thorough drying under vacuum to eliminate ethanol/water peaks.

- Tautomerism or rotamers : Variable-temperature NMR (e.g., 25°C to 60°C) can coalesce split signals .

- Salt dissociation : Use high-resolution ESI-MS in negative ion mode to detect [Br]⁻ and confirm salt integrity .

Q. How does the spatial arrangement of substituents affect the compound’s bioactivity?

- Methodological Answer : The 2,4,5-trimethoxybenzyl group’s orientation (e.g., perpendicular to the pentanamine chain) influences receptor binding. In thiazole-Schiff bases, dihedral angles >80° between aromatic and heterocyclic rings correlate with enhanced biological activity . Molecular docking studies combined with mutagenesis assays can map interactions with targets like serotonin receptors, leveraging structural data from crystallography .

Q. What in vitro models are suitable for evaluating the compound’s bioactivity?

- Methodological Answer :

- Cardioprotective assays : Measure smooth muscle contraction under hypoxia, comparing efficacy to reference drugs (e.g., Levocarnitine) using isolated tissue preparations .

- Neuroactivity screens : Radioligand binding assays (e.g., for σ or 5-HT₂ receptors) assess affinity, with IC₅₀ values normalized to controls .

- Metabolic stability : Incubate with liver microsomes and quantify parent compound degradation via LC-MS/MS .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s stability in aqueous solutions?

- Methodological Answer : Discrepancies may arise from pH variations. Perform accelerated stability studies (40°C/75% RH) in buffers (pH 1–9) and analyze degradation products via HPLC-DAD. Hydrolysis of the methoxy groups is pH-dependent, with acidic conditions (pH <3) favoring demethylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.